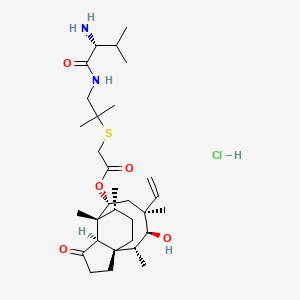

Valnemulin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

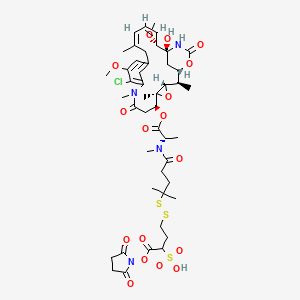

Valnemulin hydrochloride is a semisynthetic derivative of pleuromutilin, a diterpene antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals, particularly swine. This compound is known for its effectiveness against mycoplasma and brachyspira species, making it a valuable tool in managing diseases like swine dysentery and enzootic pneumonia .

Wirkmechanismus

Target of Action

Valnemulin hydrochloride primarily targets bacteria of the Mycoplasma genus . These bacteria are often responsible for respiratory diseases in pigs . This compound also shows high activity against spirochaetes such as Brachyspira hyodysenteriae and Brachyspira pilosicoli .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of ribosomes . This interaction disrupts the normal function of the ribosome, preventing the bacteria from producing essential proteins and thus inhibiting their growth .

Biochemical Pathways

The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability

Result of Action

The action of this compound results in the inhibition of bacterial growth, particularly in the Mycoplasma genus and certain spirochaetes . This leads to a reduction in the symptoms of diseases caused by these bacteria, such as respiratory and enteric diseases in pigs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water plays a key role in the formation of the crystalline state of this compound . The compound exhibits better stability in its dihydrate form

Biochemische Analyse

Biochemical Properties

Valnemulin hydrochloride inhibits protein synthesis by binding to domain V of 23S RNA . It also exhibits anti-inflammatory activities . In cell line RAW264.7, valnemulin inhibited nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha .

Cellular Effects

This compound has been found to decrease tissue injury and inflammation in a mouse model of lung injury . It also shows an effect in reducing diarrhea due to ileitis and the prevalence of Lawsonia intracellularis in faecal samples at the end of the growing period .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting bacterial protein synthesis by binding to domain V of 23S RNA . This binding interaction disrupts the normal function of the bacteria, leading to its death .

Temporal Effects in Laboratory Settings

A crystalline dihydrate form of this compound (VHW) was discovered and characterized, which exhibits better stability compared to the two this compound solvates reported previously .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, after oral administration at a dose of 10 mg/kg in pigs, Form I had similar pharmaceutical kinetic behavior but a slightly higher area under the concentration–time curve from time zero to the last measurable concentration compared to this compound .

Metabolic Pathways

The main metabolic pathways of this compound were found to be hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Valnemulin-Hydrochlorid wird durch eine Reihe chemischer Reaktionen, ausgehend von Pleuromutilin, synthetisiert. Ein gängiges Verfahren beinhaltet das Lösen von amorphem Valnemulin in einer Mischung aus Ethanol und Wasser, gefolgt von Abkühlen und Kristallisation, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Valnemulin-Hydrochlorid die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Lösen, Kristallisation, Filtration und Trocknung unter kontrollierten Temperaturen und Drücken .

Chemische Reaktionsanalyse

Reaktionstypen

Valnemulin-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom in der Seitenkette kann oxidiert werden, um S-Oxide zu bilden.

Hydroxylierung: Hydroxylierung findet im Mutilin-Teil und in der Seitenkette statt.

Hydrolyse: Die Amidbindung in der Seitenkette kann hydrolysiert werden.

Acetylierung: Acetylierung findet in der Amidgruppe der Seitenkette statt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel für die Oxidation, Hydroxylierungsmittel für die Hydroxylierung und Säuren oder Basen für die Hydrolyse und Acetylierung. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte und oxidierte Derivate von Valnemulin, wie z. B. 2β-Hydroxyvalnemulin und 8α-Hydroxyvalnemulin .

Wissenschaftliche Forschungsanwendungen

Valnemulin-Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Valnemulin-Hydrochlorid entfaltet seine antibakterielle Wirkung durch Hemmung der Proteinsynthese in Bakterien. Es bindet an das Peptidyltransferase-Enzym in der 50S-ribosomalen Untereinheit und verhindert so die Bildung von Peptidbindungen während der Translation. Diese Wirkung stoppt effektiv das bakterielle Wachstum und die Replikation . Die primären molekularen Ziele sind die ribosomale RNA und die assoziierten Proteine, die am Translationsprozess beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Valnemulin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.

Hydroxylation: Hydroxylation occurs in the mutilin part and the side chain.

Hydrolysis: The amido bond in the side chain can be hydrolyzed.

Acetylation: Acetylation occurs in the amido group of the side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, hydroxylating agents for hydroxylation, and acids or bases for hydrolysis and acetylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of valnemulin, such as 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .

Wissenschaftliche Forschungsanwendungen

Valnemulin hydrochloride has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Valnemulin-Hydrochlorid gehört zur Klasse der Pleuromutilin-Antibiotika, zu der auch Tiamulin und Retapamulin gehören. Im Vergleich zu diesen Verbindungen hat Valnemulin-Hydrochlorid ein breiteres Wirkungsspektrum und eine höhere Wirksamkeit gegen bestimmte Bakterienarten . Seine einzigartige chemische Struktur, insbesondere die Modifikationen in der Seitenkette, tragen zu seinen verbesserten antibakteriellen Eigenschaften bei .

Ähnliche Verbindungen

Tiamulin: Ein weiteres Pleuromutilin-Antibiotikum, das in der Veterinärmedizin eingesetzt wird.

Retapamulin: Ein Pleuromutilin-Antibiotikum, das topisch in der Humanmedizin für Hautinfektionen verwendet wird.

Eigenschaften

CAS-Nummer |

133868-46-9 |

|---|---|

Molekularformel |

C31H53ClN2O5S |

Molekulargewicht |

601.3 g/mol |

IUPAC-Name |

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride |

InChI |

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1 |

InChI-Schlüssel |

MFBPRQKHDIVLOJ-JQLVLNEVSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

Isomerische SMILES |

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

Kanonische SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)